molecular formula C7H4ClFN2 B13669171 3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13669171
M. Wt: 170.57 g/mol
InChI Key: IDMILNHBYWAZGB-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using the Balz-Schiemann reaction or lithium-halogen exchange . These reactions are carried out under controlled conditions to ensure the selective introduction of the desired halogen atoms.

Industrial Production Methods

Industrial production methods for 3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions are typically optimized to achieve high yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidized or reduced forms of the compound.

Scientific Research Applications

3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition can lead to the induction of apoptosis and the reduction of cancer cell migration and invasion.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine include other pyrrolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties. This compound’s ability to selectively inhibit FGFRs makes it a valuable candidate for further research in cancer therapy.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

3-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4ClFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)

InChI Key

IDMILNHBYWAZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)Cl

Origin of Product

United States

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